3-amino-4,4,4-trifluoro-3-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4,4,4-trifluoro-3-phenylbutanoic acid: is an organic compound with the molecular formula C10H10F3NO2 It is characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4,4,4-trifluoro-3-phenylbutanoic acid typically involves the introduction of the trifluoromethyl group and the amino group onto a phenylbutanoic acid scaffold. One common method involves the reaction of 3-phenylbutanoic acid with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group. Subsequently, the amino group is introduced through amination reactions using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can be used to investigate the effects of trifluoromethylation on biological activity and enzyme interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for drug development targeting various diseases.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its trifluoromethyl group can enhance the performance of polymers and coatings.
Mechanism of Action
The mechanism of action of 3-amino-4,4,4-trifluoro-3-phenylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 3-amino-4,4,4-trifluorobutanoic acid
- 4,4,4-trifluoro-3-phenylbutanoic acid
- 3-amino-4-phenylbutanoic acid
Comparison: Compared to similar compounds, 3-amino-4,4,4-trifluoro-3-phenylbutanoic acid is unique due to the simultaneous presence of the trifluoromethyl group and the phenyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various applications.
Properties
CAS No. |
135235-90-4 |
---|---|
Molecular Formula |
C10H10F3NO2 |
Molecular Weight |
233.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.